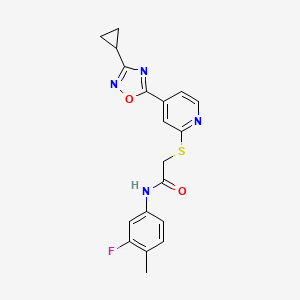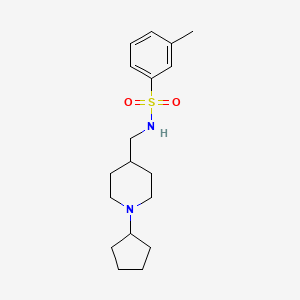![molecular formula C12H17N B2772506 [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine CAS No. 1516777-17-5](/img/structure/B2772506.png)
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine, also known as DMCPA, is a cyclopropylamine derivative that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Metabolite Identification and Pharmacokinetics
After administration of chlorphenoxamine, a compound with structural similarities to the target chemical, metabolites were detected and identified in human urine. These findings emphasize the importance of understanding the metabolic pathways and the potential for identifying new metabolites or interactions within human subjects (Goenechea et al., 1987).
Psychoactive Compound Use and Effects
Research on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a psychoactive compound, explored its use, subjective effects, and potential benefits. Although not directly related to the target chemical, this study provides insights into the scientific investigation of psychoactive substances, their impact, and therapeutic potential (Davis et al., 2018).
Imaging Techniques in Research
The use of positron emission tomography (PET) for imaging the serotonin transporter highlights the application of advanced imaging techniques in researching the effects of chemical compounds on the human brain. This methodological approach provides a foundation for understanding the interactions between chemicals like "[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine" and biological systems (Houle et al., 2000).
Mechanisms of Action and Drug Interactions
Research into the mechanisms of action of various compounds, including their interactions with enzymes and receptors, offers critical insights into how chemicals can influence physiological processes. Studies on compounds like diphenhydramine and its interaction with CYP2D6 substrates illustrate the complexity of drug interactions and the importance of understanding these dynamics in scientific research (Hamelin et al., 2000).
Autophagy and Cell Survival Mechanisms
Exploration into the pro-survival mechanisms induced by certain compounds, such as the induction of autophagy in response to methamphetamine, provides valuable insights into cellular responses to chemical stress. These findings have implications for understanding the cellular mechanisms that could be affected by compounds like "[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine" under stress conditions (Ma et al., 2014).
特性
IUPAC Name |
[1-(2,3-dimethylphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)12(8-13)6-7-12/h3-5H,6-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVGXIVYMWPMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CC2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772423.png)
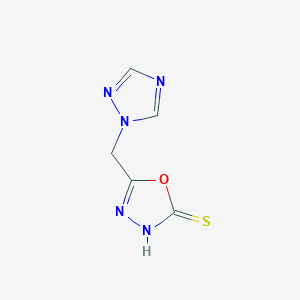
![N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2772425.png)
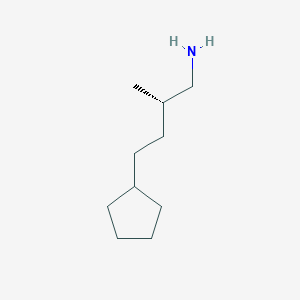
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)
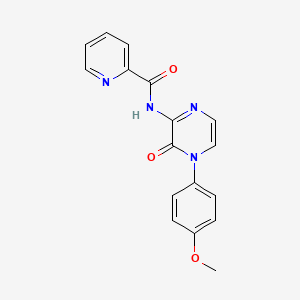
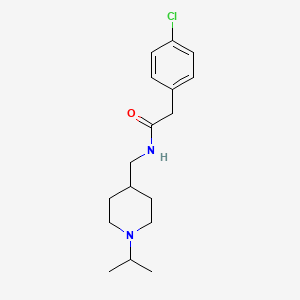
![5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2772434.png)
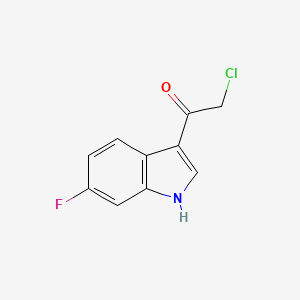
![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)
![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)
